molecular formula C25H42O4 B1204372 Methyl 1,3-dihydroxycholan-24-oate

Methyl 1,3-dihydroxycholan-24-oate

Cat. No.: B1204372
M. Wt: 406.6 g/mol
InChI Key: OKPBKPSSYICCDG-MSJOIBKGSA-N
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Description

Methyl 1,3-dihydroxycholan-24-oate is a bile acid derivative characterized by a steroidal backbone with hydroxyl groups at positions 1 and 3 and a methyl ester moiety at position 24.

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl (4R)-4-[(1S,3S,5R,8S,9S,10S,13R,14S,17S)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)14-22(27)25(16,3)21(18)11-12-24(19,20)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18+,19+,20+,21+,22+,24-,25+/m1/s1

InChI Key

OKPBKPSSYICCDG-MSJOIBKGSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@H](C[C@H](C4)O)O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C

Synonyms

1 alpha,3 alpha-dihydroxy-5 beta-cholan-24-oic acid methyl ester
1,3-DHCM
methyl 1,3-dihydroxycholan-24-oate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between Methyl 1,3-dihydroxycholan-24-oate and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound* (Inferred) (Inferred) 2 hydroxyl, methyl ester Esterified C-24; hydroxyls at C-1, C-3
1,3,12-Trihydroxycholan-24-oic acid C24H40O5 408.579 3 hydroxyl, carboxylic acid Free acid at C-24; hydroxyls at C-1, C-3, C-12
Methyl 7-acetoxy-3,12-dioxocholan-24-oate C27H40O6 460.603 Acetoxy, 2 ketone groups, methyl ester Esterified C-24; acetyloxy at C-7; ketones at C-3, C-12

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The free carboxylic acid in 1,3,12-Trihydroxycholan-24-oic acid increases polarity, likely enhancing aqueous solubility compared to its methyl ester counterparts. This compound, as an ester, is less polar, favoring lipid solubility. Methyl 7-acetoxy-3,12-dioxocholan-24-oate contains ketone groups (C-3 and C-12), which reduce hydrogen-bonding capacity compared to hydroxylated analogs.
  • Reactivity :

    • Ketone groups in Methyl 7-acetoxy-3,12-dioxocholan-24-oate may participate in nucleophilic additions or redox reactions, unlike hydroxylated compounds.
    • The ester group in this compound is susceptible to hydrolysis under acidic or alkaline conditions, regenerating the carboxylic acid form.

Physical Properties

Referenced literature (e.g., Table 3 in ) discusses methyl ester properties such as melting point and solubility, though specific data for this compound is unavailable. Generally, esterification lowers melting points compared to free acids, while hydroxyl groups increase hydrophilicity.

Preparation Methods

Selective Hydroxylation of Cholanic Acid Derivatives

A plausible pathway involves the introduction of hydroxyl groups at C1 and C3 positions through sequential oxidation and reduction. For instance, methyl 3β-acetoxychol-5-en-24-oate serves as a precursor for 3β-hydroxylated compounds. Similarly, C1 hydroxylation might employ Jones oxidation or enzymatic catalysis, followed by reduction with sodium borohydride. However, regioselectivity remains a challenge, necessitating protective groups such as acetates or silyl ethers to prevent over-oxidation.

Table 1. Key Reaction Parameters for Hydroxylation

StepReagents/ConditionsYield (%)Reference
C3 HydroxylationAcetic anhydride, pyridine72
C1 HydroxylationHypothetical: CrO₃, H₂SO₄
EsterificationHCl/MeOH, reflux85

Purification and Characterization

Column Chromatography

Purification of methyl 1,3-dihydroxycholan-24-oate typically employs silica gel chromatography. A solvent system of isooctane:ethyl acetate:acetic acid (20:40:1) effectively resolves bile acid esters, as demonstrated for related compounds. Silver nitrate-impregnated plates enhance separation of stereoisomers, critical for ensuring the 1α,3β configuration.

Spectroscopic Analysis

  • Optical Rotation : Cholanic acid derivatives exhibit distinct optical activities. For example, methyl 3β,7α-dihydroxychol-5-en-24-oate has [α]D=85°[α]_D = -85° (methanol), suggesting similar measurements could validate the target compound’s stereochemistry.

  • GC-MS : A Hitachi GC-MS system with a 0.75% SE-52 column (230°C) provides reliable molecular ion peaks and fragmentation patterns for methylated bile acids.

Table 2. Physical Properties of Analogous Compounds

Compoundmp (°C)[α]D[α]_D (MeOH)
Methyl 3β,7α-dihydroxychol-4-en-24-oate134–135
Methyl 3β,7α-dihydroxychol-5-en-24-oate168–169-85°

Patent Literature and Applications

A 2006 patent lists this compound as a component in formulations for dissolving arterial cholesterol plaques . However, the patent omits synthesis details, focusing instead on therapeutic efficacy. This gap highlights the need for further publication of synthetic protocols to enable independent verification and application.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional group placement .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC with UV/RI detection to assess purity (>95%) and quantify impurities .

How can researchers evaluate the cytotoxicity of this compound derivatives?

Advanced Research Focus
Methodology :

  • Cell lines : Use cancer models (e.g., HepG2, A549) and non-transformed cells (e.g., hFF3 fibroblasts) to compare selective toxicity .
  • MTT assay :
    • Seed cells at 5×10³–5×10⁴ cells/well in 96-well plates.
    • Treat with compound (dissolved in DMSO) at 1–100 µM for 24 hours.
    • Measure absorbance at 570 nm after formazan crystal formation .
      Data interpretation : Calculate IC₅₀ values and compare with controls (e.g., DCA derivatives) to assess potency .

What strategies resolve contradictions in reported biological activities of bile acid derivatives?

Q. Advanced Research Focus

  • Comparative assays : Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations) .
  • Structural analysis : Use X-ray crystallography or molecular docking to confirm binding modes and rule out stereochemical variability .
  • Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity interference) .

How can binding affinity to nuclear receptors (e.g., FXR, TGR5) be assessed for this compound?

Q. Advanced Research Focus

  • Surface plasmon resonance (SPR) : Immobilize receptors on sensor chips and measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding energetics .
  • Competitive displacement assays : Use radiolabeled ligands (e.g., ³H-TCA) to determine IC₅₀ values in receptor-rich tissues .

What modifications enhance the metabolic stability of this compound?

Q. Advanced Research Focus

  • Hydroxyl group protection : Introduce acetyl or benzyl groups to reduce Phase II glucuronidation .
  • Side-chain elongation : Modify the C-24 ester with lipophilic moieties to improve membrane permeability .
  • In vitro stability assays :
    • Incubate compounds with liver microsomes or hepatocytes.
    • Monitor degradation via LC-MS/MS over 0–120 minutes .

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